molecular formula C17H17ClN2O5S2 B2477426 N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide CAS No. 1099784-41-4

N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide

Cat. No.: B2477426
CAS No.: 1099784-41-4
M. Wt: 428.9
InChI Key: SHGDKLMFCGIDNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide is a complex organic compound that features a benzodioxole ring, a chlorothiophene moiety, and a piperidine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chlorothiophene Moiety: This step may involve the chlorination of thiophene followed by sulfonylation.

    Formation of the Piperidine Carboxamide: This can be synthesized by reacting piperidine with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole or thiophene rings.

    Reduction: Reduction reactions could target the sulfonyl group or the carboxamide functionality.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodioxole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and catalysts (e.g., Lewis acids) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide: can be compared with other compounds featuring benzodioxole, thiophene, or piperidine moieties.

  • Examples include N-(2H-1,3-benzodioxol-5-yl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine-2-carboxamide and N-(2H-1,3-benzodioxol-5-yl)-1-[(5-bromothiophen-2-yl)sulfonyl]piperidine-2-carboxamide .

Uniqueness

The unique combination of benzodioxole, chlorothiophene, and piperidine carboxamide groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S2/c18-15-6-7-16(26-15)27(22,23)20-8-2-1-3-12(20)17(21)19-11-4-5-13-14(9-11)25-10-24-13/h4-7,9,12H,1-3,8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGDKLMFCGIDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.